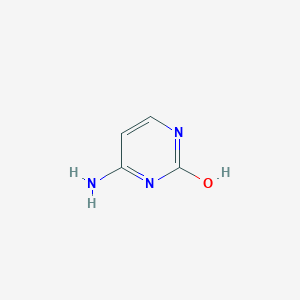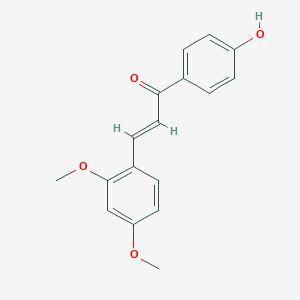![molecular formula C9H7ClO4 B161432 Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate CAS No. 125812-04-6](/img/structure/B161432.png)
Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate, also known as Methyl 3-(5-chlorocarbonyl-2-furanyl)-2-propenoate or MCFP, is a chemical compound that belongs to the furan family. It is widely used in scientific research, especially in the field of medicinal chemistry. MCFP has shown promising results in various applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities.
Wirkmechanismus
The mechanism of action of MCFP is not fully understood. However, it has been suggested that MCFP exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes, which results in the inhibition of cancer cell growth. MCFP has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MCFP has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis. MCFP has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, MCFP has been found to inhibit the growth of Gram-positive bacteria by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
MCFP is a potent and selective inhibitor of HDACs. It has shown excellent anti-cancer and anti-inflammatory activities in vitro and in vivo. Moreover, MCFP has demonstrated good pharmacokinetic properties, such as high oral bioavailability and low toxicity. However, MCFP has some limitations, such as poor solubility in water, which may affect its efficacy in some applications.
Zukünftige Richtungen
The potential therapeutic applications of MCFP are vast, and there are several future directions for research. One direction is to investigate the efficacy of MCFP in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to explore the potential of MCFP as an anti-inflammatory agent in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, the development of MCFP analogs with improved solubility and pharmacokinetic properties is also an area of future research.
Synthesemethoden
The synthesis of MCFP involves the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the reaction with methyl acrylate. The final product is obtained by the reaction of the intermediate with sodium methoxide. The yield of MCFP is high, and the purity is also excellent.
Wissenschaftliche Forschungsanwendungen
MCFP has been extensively studied for its potential therapeutic properties. It has shown significant anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. MCFP has also exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, MCFP has been found to possess anti-bacterial activity against Gram-positive bacteria, including Staphylococcus aureus.
Eigenschaften
CAS-Nummer |
125812-04-6 |
|---|---|
Produktname |
Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate |
Molekularformel |
C9H7ClO4 |
Molekulargewicht |
214.6 g/mol |
IUPAC-Name |
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H7ClO4/c1-13-8(11)5-3-6-2-4-7(14-6)9(10)12/h2-5H,1H3/b5-3+ |
InChI-Schlüssel |
CDHJTILDESBRHP-HWKANZROSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=CC=C(O1)C(=O)Cl |
SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)Cl |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)Cl |
Synonyme |
2-Propenoic acid, 3-[5-(chlorocarbonyl)-2-furanyl]-, methyl ester, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



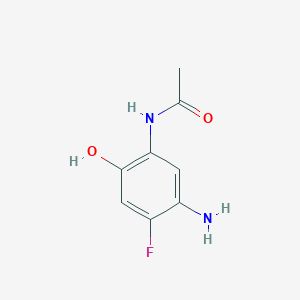
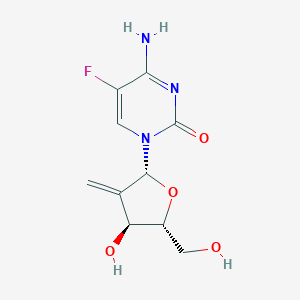
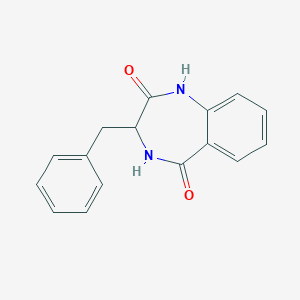
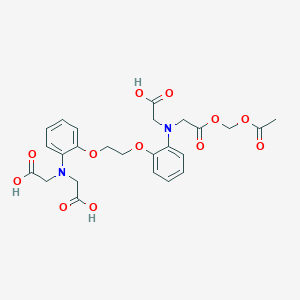
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
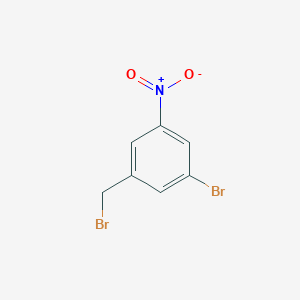
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
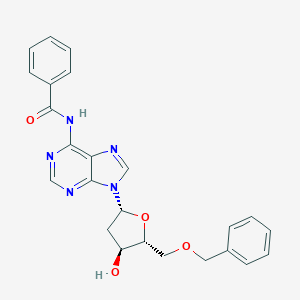
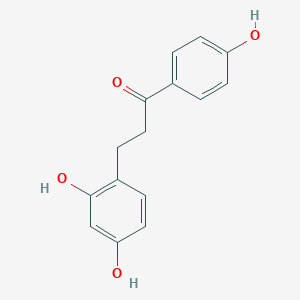
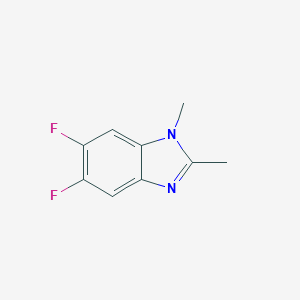
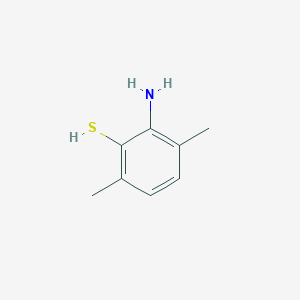
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
